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Compound of Interest

Compound Name: 2-Methylbenzenecarbothioamide

Cat. No.: B188731 Get Quote

An In-depth Technical Guide to 2-Methylbenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 2-
Methylbenzenecarbothioamide, a molecule of significant interest in synthetic and medicinal

chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a

cohesive understanding of this compound's structure, synthesis, and characterization,

grounded in established chemical principles. This guide is structured to deliver actionable

insights and robust methodologies for professionals engaged in chemical research and drug

discovery.

Core Chemical Identity and Physicochemical
Properties
Understanding the fundamental characteristics of a molecule is the bedrock of its application.

This section delineates the formal nomenclature, structural representation, and key computed

properties of 2-Methylbenzenecarbothioamide.

IUPAC Name and Nomenclature
The systematic name for this compound, as defined by the International Union of Pure and

Applied Chemistry (IUPAC), is 2-methylbenzenecarbothioamide.[1] This name is derived

from the parent structure, benzenecarbothioamide, which is a benzene ring attached to a
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carbothioamide (–C(=S)NH₂) functional group. The prefix "2-methyl" indicates that a methyl

group (–CH₃) is substituted onto the second carbon of the benzene ring, ortho to the

carbothioamide group.

While systematic names ensure universal clarity, common names are prevalent in historical

and laboratory contexts. The common name for this compound is o-toluthioamide, derived from

its relationship to o-toluic acid.

Chemical Structure
The two-dimensional structure of 2-Methylbenzenecarbothioamide is presented below. The

diagram illustrates the spatial arrangement of the atoms and the ortho-relationship between the

methyl and carbothioamide substituents on the benzene ring.

Caption: 2D structure of 2-Methylbenzenecarbothioamide.

Physicochemical Properties
A summary of essential physicochemical properties is provided in the table below. These

values are critical for predicting the compound's behavior in various chemical and biological

systems, including solubility, membrane permeability, and reactivity.

Property Value Source

Molecular Formula C₈H₉NS (Calculated)

Molecular Weight 151.23 g/mol (Calculated)

IUPAC Name
2-

methylbenzenecarbothioamide
[1]

Canonical SMILES CC1=CC=CC=C1C(=S)N [2]

InChI Key
AWAIGCHWSIATMS-

UHFFFAOYSA-N
[1]

Synthesis and Purification Workflow
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The synthesis of thioamides is a cornerstone of medicinal chemistry, as they serve as key

intermediates for building complex heterocyclic systems or act as bioisosteres of amides.[3][4]

[5] The following section details a reliable synthetic protocol and a standard workflow for

purification and validation.

Synthetic Protocol: From 2-Methylbenzonitrile
A robust method for synthesizing aryl carbothioamides involves the reaction of the

corresponding nitrile with a sulfur source. The following protocol is adapted from a well-

established procedure for a structural isomer.[3]

Reaction Principle: This synthesis proceeds via the addition of a hydrosulfide species to the

electrophilic carbon of the nitrile group, followed by tautomerization to form the stable

thioamide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this

transformation, facilitating the dissolution of the ionic reagents.

Step-by-Step Protocol:

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add

2-methylbenzonitrile (1.0 eq.).

Solvent and Reagents: Add dimethylformamide (DMF) to create an approximately 0.4 M

solution. To this solution, add magnesium chloride hexahydrate (1.0 eq.) and sodium

hydrogen sulfide hydrate (70%, 2.0 eq.).

Reaction Execution: Stir the resulting slurry vigorously at room temperature. The reaction

progress should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile

is consumed (typically 4-6 hours).

Work-up and Quenching: Pour the reaction mixture into a beaker containing 3-4 volumes of

cold water. This will precipitate the crude product.

Initial Filtration: Collect the resulting solid precipitate by vacuum filtration and wash it with

additional water.

Acid Wash: Resuspend the crude solid in 1 N HCl and stir for 25-30 minutes to remove basic

impurities.
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Final Filtration and Drying: Filter the purified solid, wash thoroughly with water until the

filtrate is neutral, and dry under vacuum to yield the final product, 2-
methylbenzenecarbothioamide.

Recrystallization (Optional): For obtaining high-purity crystals suitable for X-ray analysis,

recrystallize the product from a suitable solvent like chloroform or an ethanol/water mixture.

[3]

Purification and Characterization Workflow
A self-validating protocol requires a systematic workflow to ensure the identity and purity of the

synthesized compound. The following diagram outlines the logical progression from the crude

reaction output to the final, characterized product.

Crude Reaction Mixture Aqueous Work-up
& Filtration

 Quench & Precipitate Column Chromatography
or Recrystallization

 Remove Impurities Spectroscopic Analysis
(NMR, IR, MS)

 Verify Structure & Purity 
Pure 2-Methylbenzenecarbothioamide

Click to download full resolution via product page

Caption: Standard workflow for synthesis validation.

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is non-negotiable for confirming the identity of a synthesized molecule.

Each technique provides a unique piece of the structural puzzle, and together they offer

definitive proof. N-substituted pyridinecarbothioamides, a related class of compounds, serve as

an excellent reference for interpreting the spectra of thioamides.[6]
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Technique
Expected Observations for 2-

Methylbenzenecarbothioamide

¹H NMR

~7.2-7.5 ppm: Multiplets corresponding to the 4

aromatic protons. The proximity to the thioamide

and methyl groups will result in a complex

splitting pattern. ~2.5 ppm: A sharp singlet

integrating to 3 protons, characteristic of the aryl

methyl group (Ar-CH₃). ~7.5-9.5 ppm: Two

broad singlets, each integrating to 1 proton, for

the thioamide N-H protons. The exact shift can

vary with solvent and concentration.

¹³C NMR

~195-205 ppm: The characteristic downfield

signal for the thiocarbonyl carbon (C=S). This is

a key diagnostic peak. ~125-140 ppm: Multiple

signals in the aromatic region for the 6 benzene

ring carbons. ~20 ppm: A signal for the methyl

carbon (–CH₃).

Infrared (IR)

3100-3400 cm⁻¹: Two distinct bands

corresponding to the N-H symmetric and

asymmetric stretching of the primary thioamide.

~3030 cm⁻¹: Aromatic C-H stretching. ~1600

cm⁻¹: Aromatic C=C stretching. ~1400 cm⁻¹: A

prominent band associated with the C=S

stretching vibration.

Mass Spectrometry (MS)

M⁺ Peak: A strong molecular ion peak at m/z =

151. Fragmentation: Common fragmentation

patterns would include the loss of •SH, •NH₂, or

the entire carbothioamide group, leading to

characteristic fragment ions.

Relevance and Applications in Drug Development
Thioamides are more than just synthetic intermediates; they are a class of compounds with

significant biological relevance.[3][4][5]
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Amide Bioisosteres: The thioamide group is a well-known bioisostere of the amide bond.

Replacing an amide with a thioamide can drastically alter a drug candidate's properties, such

as increasing its metabolic stability, modifying its hydrogen bonding capacity, and enhancing

its lipophilicity. This can turn a lead compound with poor pharmacokinetic properties into a

viable drug. The challenge of inventing metabolically stable molecules is a primary hurdle in

drug development.[7]

Precursors to Heterocycles: Thioamides are versatile precursors for synthesizing a wide

range of sulfur- and nitrogen-containing heterocyclic compounds (e.g., thiazoles,

thiadiazoles). These heterocyclic scaffolds are privileged structures found in a vast number

of approved drugs.

Direct Biological Activity: Many compounds containing the thioamide functional group exhibit

a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer

properties.

Safety, Handling, and Storage
Ensuring laboratory safety is paramount when handling any chemical. Based on safety data

sheets for 2-Methylbenzenecarbothioamide and related compounds, the following

precautions are advised.

Hazard Profile:

Harmful if swallowed, in contact with skin, or if inhaled.[8]

Causes skin and serious eye irritation.[8][9]

May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

Avoid contact with skin, eyes, and clothing.[8]

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

Wear suitable protective clothing, including chemical-resistant gloves and safety goggles

with side shields.[9]
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Wash hands thoroughly after handling the product and before breaks.[8]

Do not eat, drink, or smoke in the laboratory area.[8][9]

Storage:

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8]

Keep away from incompatible substances such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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